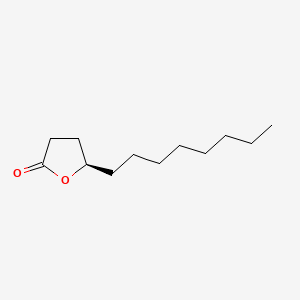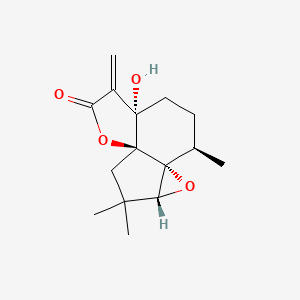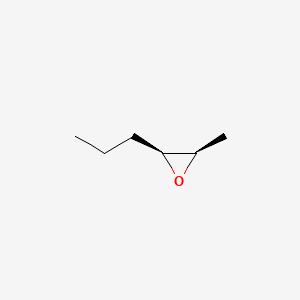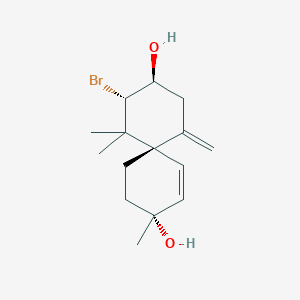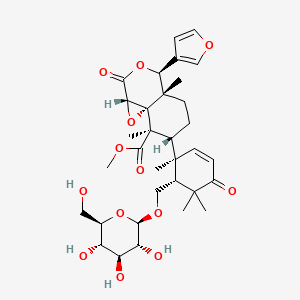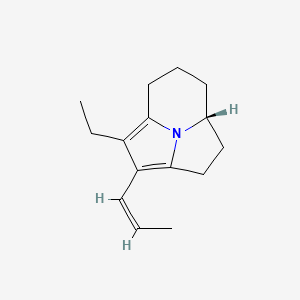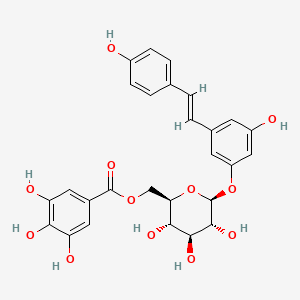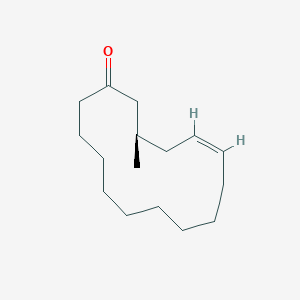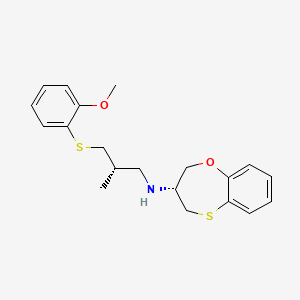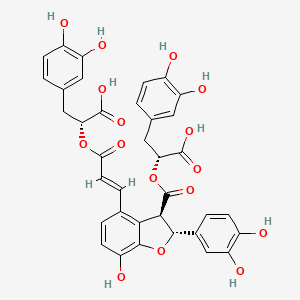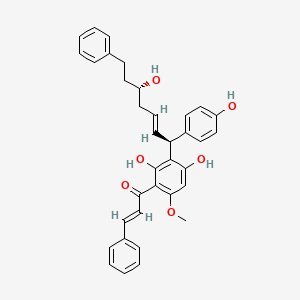
3,4,4-trimethylhepta-2,5-dienoyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,4-trimethylhepta-2,5-dienoyl-CoA is a multi-methyl-branched fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3,4,4-trimethylhepta-2,5-dienoic acid. It is an unsaturated fatty acyl-CoA and a multi-methyl-branched fatty acyl-CoA. It derives from a coenzyme A.
Wissenschaftliche Forschungsanwendungen
1. Role in Beta-Oxidation of Unsaturated Fatty Acids
3,4,4-trimethylhepta-2,5-dienoyl-CoA plays a crucial role in the beta-oxidation of unsaturated fatty acids. This process involves enzymes like delta 3,5, delta 2,4-dienoyl-CoA isomerase, which catalyze the conversion of specific enoyl-CoA substrates, such as 3,5-octadienoyl-CoA, to their isomers like 2,4-octadienoyl-CoA in mitochondria. This pathway is essential for efficiently processing unsaturated fatty acids with double bonds extending from odd-numbered carbon atoms (Luo, Smeland, Shoukry, & Schulz, 1994).
2. Structural Insights and Catalysis
The crystal structure of rat dienoyl-CoA isomerase, which acts on similar substrates, reveals important structural features like a deeply buried active-site pocket and critical acidic residues such as Asp176, Glu196, and Asp204. These residues are essential for the catalysis of isomerization reactions, crucial for the metabolism of certain unsaturated fatty acids in both mitochondria and peroxisomes (Modis et al., 1998).
3. Enzyme Mechanism in E. coli
Escherichia coli 2,4-dienoyl-CoA reductase, structurally related to the enzymes acting on 3,4,4-trimethylhepta-2,5-dienoyl-CoA, is involved in the metabolism of unsaturated fatty acids with double bonds at even carbon positions. Its structure and reaction mechanism provide insights into the substrate reduction and electron transfer processes in bacterial systems (Hubbard, Liang, Schulz, & Kim, 2003).
4. Role in Human Mitochondria
The human mitochondrial 2,4-dienoyl-CoA reductase gene (DECR) is part of the beta-oxidation pathway, highlighting the importance of these enzymes in human metabolism. DECR participates in the metabolism of unsaturated fatty enoyl-CoA esters, which is crucial for energy production and lipid metabolism (Helander et al., 1997).
Eigenschaften
Produktname |
3,4,4-trimethylhepta-2,5-dienoyl-CoA |
|---|---|
Molekularformel |
C31H48N7O19P3S |
Molekulargewicht |
947.7 g/mol |
IUPAC-Name |
(2E,5E)-7-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4,4,5-trimethyl-7-oxohepta-2,5-dienoic acid |
InChI |
InChI=1S/C31H48N7O19P3S/c1-17(30(2,3)8-6-20(40)41)12-21(42)61-11-10-33-19(39)7-9-34-28(45)25(44)31(4,5)14-54-60(51,52)57-59(49,50)53-13-18-24(56-58(46,47)48)23(43)29(55-18)38-16-37-22-26(32)35-15-36-27(22)38/h6,8,12,15-16,18,23-25,29,43-44H,7,9-11,13-14H2,1-5H3,(H,33,39)(H,34,45)(H,40,41)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)/b8-6+,17-12+/t18-,23-,24-,25+,29-/m1/s1 |
InChI-Schlüssel |
DEQKKPDRDCEPQL-VRLJRLHMSA-N |
Isomerische SMILES |
C/C(=C\C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)/C(C)(C)/C=C/C(=O)O |
Kanonische SMILES |
CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(C)(C)C=CC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



